Botryolide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1S,3R,7R,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+/t6-,7+,8-,9+/m1/s1 |
InChI Key |
JCWPVPJYCLLPQL-SCKAFXQUSA-N |
SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](O2)/C=C/[C@@H](CC(=O)O1)O |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Synonyms |
botryolide B |
Origin of Product |
United States |
Isolation and Structural Elucidation of Botryolide B
Discovery and Initial Characterization
The initial phase of research involved identifying a productive microbial source and developing methods to isolate the compound in a pure form for subsequent analysis.
Botryolide B was isolated from a fungicolous isolate of Botryotrichum sp., bearing the designation NRRL 38180. acs.orgknapsackfamily.com This fungus, which belongs to the Chaetomiaceae family, was originally obtained from the surface of a polypore fungus collected in Florida. acs.org The identification of this specific strain as a producer of novel decarestrictine analogues, including this compound, was the result of a targeted screening program for new bioactive compounds from fungi with unique ecological niches. acs.org
The isolation of this compound from the cultures of Botryotrichum sp. NRRL 38180 involved a multi-step purification process. After cultivation, the fungal culture was extracted to obtain a crude mixture of metabolites. From this extract, a series of chromatographic techniques were employed to separate the individual components. The process yielded four new decarestrictine analogues, named botryolides A-D (1-4), a related γ-lactone called botryolide E (5), and the previously known decarestrictine D. acs.org this compound was obtained as a pure compound from these separation procedures, allowing for its detailed structural analysis. acs.orgdatapdf.com
Fungal Source Identification and Cultivation (Botryotrichum sp. NRRL 38180)
Spectroscopic and Diffraction-Based Structural Determination
The precise molecular architecture of this compound was established using a suite of modern analytical techniques, which together provided unambiguous evidence for its structure and relative stereochemistry. acs.orgresearchgate.net
The gross structure of this compound was determined primarily through the analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) data. acs.orgacs.org Analysis of the ¹H NMR spectrum, including decoupling experiments, allowed for the assignment of the proton spin systems within the molecule. acs.org Further 2D NMR experiments, such as HSQC and HMBC, were used to establish the carbon framework and the connectivity between different structural fragments. The relative configuration of the stereocenters in this compound was suggested through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations observed in NOESY spectra. acs.org
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 173.9 | - |
| 2 | - | - |
| 3 | 77.9 | 4.30, m |
| 4 | 33.6 | 2.51, dd, 14.5, 9.8 |
| 2.37, dd, 14.5, 2.7 | ||
| 5 | 126.9 | 5.75, dddd, 15.4, 8.2, 5.5, 1.5 |
| 6 | 134.4 | 5.62, dt, 15.4, 6.9 |
| 7 | 71.9 | 4.18, m |
| 8 | 39.1 | 1.63, m |
| 1.51, m | ||
| 9 | 71.4 | 3.75, m |
| 10 | 21.4 | 1.20, d, 6.3 |
Source: Data adapted from the Journal of Natural Products. acs.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was crucial in determining the molecular formula of this compound. The analysis provided an accurate mass measurement, which, in conjunction with the NMR data, established the molecular formula as C₁₀H₁₄O₄. acs.orgknapsackfamily.comnaturalproducts.net This information was fundamental for confirming the number of atoms of each element present in the molecule and calculating its degree of unsaturation, guiding the subsequent structural elucidation process. acs.org
While a crystal structure was not obtained for this compound itself, its relative configuration was confidently established through a combination of its own NMR data and supporting X-ray diffraction analysis of co-isolated analogues. acs.org Specifically, the relative configurations of Botryolide A and Botryolide C were unambiguously determined by single-crystal X-ray diffraction. acs.orgresearchgate.net The NOESY correlations observed for this compound were consistent with the stereochemical arrangement found in these structurally related compounds, providing strong evidence for its assigned relative stereochemistry. acs.org This approach, where the crystal structure of a close analogue is used to confirm the stereochemistry of a non-crystalline compound from the same biosynthetic pathway, is a powerful tool in natural product structure elucidation. acs.orguiowa.edu
Modified Mosher Method for Absolute Configuration Assignment
The absolute configuration of this compound was determined through the application of the modified Mosher method. This technique is a well-established spectroscopic tool for deducing the stereochemistry of secondary alcohols. researchgate.net The process involves the esterification of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form diastereomeric Mosher esters. researchgate.net
In the case of Botryolide A, a closely related analogue, a comparison of the 1H NMR spectra of its (R)- and (S)-MTPA esters revealed significant differences in the chemical shifts (Δδ = δS - δR) for the protons near the esterified hydroxyl group. acs.org Specifically, the most notable Δδ differences were observed for the methylene (B1212753) signals at the C-2 position. acs.org The collective data from this analysis were consistent with a 3S, 4R, 5R, 6S, 7S, 9R configuration for Botryolide A. acs.org While the specific Δδ values for this compound are not detailed in the provided search results, the method would have been similarly applied to its secondary alcohol to establish the absolute stereochemistry at its chiral centers.
Comparative Structural Analysis with Decarestrictine Analogues and Other Nonanolides
This compound is a member of the botryolide family of compounds, which are considered analogues of the decarestrictines. acs.orgfigshare.com These compounds were isolated from the cultures of a fungicolous isolate of Botryotrichum sp. (NRRL 38180). acs.orgnih.gov The structural elucidation of this compound and its relatives (Botryolides A-D) was accomplished through the analysis of 2D NMR and ESIMS data. nih.govacs.org
This compound was assigned the molecular formula C10H14O4 based on NMR and HRESIMS data. acs.org Structurally, the botryolides and decarestrictines are ten-membered lactones, also known as nonanolides, which are frequently isolated from fungal metabolites. acs.orgresearchgate.net The decarestrictines, isolated from various Penicillium species, exhibit variations in the oxygenation pattern between carbons C-3 and C-7. researchgate.net
The structural relationship between these compounds is evident in their shared ten-membered macrolactone ring. ontosight.aioup.com For instance, Botryolide A, B, C, and D are all new decarestrictine analogues. acs.org The relative configurations of these botryolides were established using NMR data and, in some cases, X-ray diffraction analysis. acs.org A key structural feature in Botryolide A, for example, is the near anti-relationship of the proton at C-8 to the protons at C-7 and C-9, with vicinal J values of 11.0 and 10.4 Hz, respectively. acs.org This type of detailed NMR analysis, combined with NOESY correlations, allows for the determination of the relative stereochemistry, which is often confirmed by X-ray crystallography. acs.org
The broader class of nonanolides, to which this compound belongs, encompasses a variety of structures with different substituents and stereochemistries, though they all share the core ten-membered lactone ring. researchgate.net The structural diversity within this class often leads to challenges in stereochemical assignment, making techniques like the modified Mosher method and total synthesis crucial for unambiguous structural determination. researchgate.net
Synthetic Methodologies for Botryolide B and Analogues
Strategic Approaches to Total Synthesis
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, often requires a carefully planned strategy. For botryolide B and its analogues, convergent and chiral pool-based approaches have proven effective.
A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.
A notable example of a convergent strategy is the synthesis of both decarestrictine I and this compound using a common synthetic pathway. rsc.org The key fragments for this synthesis were derived from readily available starting materials like 1,4-butanediol (B3395766) and propylene (B89431) oxide. rsc.org The stereocenters of the target molecules were established using techniques such as Jacobsen hydrolytic kinetic resolution and Sharpless asymmetric epoxidation. rsc.org The final assembly involved a Yamaguchi esterification to connect the fragments, followed by other key reactions to complete the synthesis. rsc.org
Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.
For botryolide E, an analogue of this compound, a chiral pool-based synthesis has been successfully employed. acs.org One such synthesis starts from (R)-propylene oxide, a readily available chiral building block. researchgate.net Another approach utilizes D-glucono-δ-lactone as the starting material to create a key chiral intermediate. researchgate.net The synthesis of botryolide E has also been achieved starting from acetaldehyde. researchgate.net These syntheses often employ key reactions like Sharpless asymmetric dihydroxylation to introduce additional stereocenters with high control. researchgate.netnih.gov The use of the chiral pool provides an efficient pathway to enantiomerically pure products by obviating the need to create chirality from achiral precursors. nih.gov
Convergent Stereoselective Synthesis Strategies
Key Synthetic Transformations and Cascade Reactions
The successful synthesis of this compound and its analogues relies on a toolbox of powerful chemical reactions. These transformations are used to form the characteristic macrolactone ring and to install the correct stereochemistry at multiple chiral centers.
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds, particularly macrocycles. wikipedia.orgmedwinpublishers.com This reaction utilizes a metal catalyst, typically containing ruthenium, to form a new carbon-carbon double bond within a single molecule, leading to the formation of a ring and the release of a small volatile byproduct like ethylene. wikipedia.org
In the synthesis of this compound, RCM is a pivotal step for constructing the 10-membered macrolactone ring. rsc.orgrsc.org The reaction is typically performed on a diene precursor, a molecule containing two carbon-carbon double bonds, which are then joined by the RCM catalyst. rsc.orgrsc.org Various ruthenium-based catalysts, often referred to as Grubbs catalysts, are employed for this transformation. researchgate.net The success of RCM in the synthesis of this compound and other complex macrolides is due to its high functional group tolerance and its ability to form large rings efficiently. medwinpublishers.comorgsyn.org For instance, the synthesis of this compound has been achieved using a Grubbs' first-generation catalyst to induce the ring-closing metathesis reaction. researchgate.net
| Catalyst | Application in Synthesis | Reference |
| Grubbs' First-Generation Catalyst | Ring-closing metathesis for botryolide E synthesis. | researchgate.net |
| Ruthenium Catalysts | General use in RCM for macrolactone formation. | medwinpublishers.comorgsyn.org |
| WCl6/Me4Sn | Early example of RCM for exaltolide precursor synthesis. | wikipedia.org |
The precise control of stereochemistry is crucial in the synthesis of biologically active molecules like this compound. Stereoselective epoxidation reactions are key tools for introducing chiral centers with a specific three-dimensional arrangement.
The Sharpless asymmetric epoxidation is a widely used method for the enantioselective epoxidation of allylic alcohols. researchgate.net This reaction employs a titanium catalyst in the presence of a chiral tartrate ligand to deliver an oxygen atom to one face of the double bond, resulting in a highly enantiomerically enriched epoxide. units.it This method has been instrumental in the synthesis of this compound and its analogues, allowing for the creation of key stereogenic centers. researchgate.netresearchgate.net
Another important technique is the Jacobsen hydrolytic kinetic resolution (HKR). rsc.org This method is used to resolve a racemic mixture of epoxides, where one enantiomer reacts faster with water in the presence of a chiral cobalt-based catalyst, leaving the other enantiomer in high enantiomeric excess. rsc.org The HKR has been applied in the synthesis of this compound to obtain optically enriched epoxide intermediates. rsc.orgresearchgate.net
The construction of the carbon skeleton of this compound requires the formation of new carbon-carbon bonds. numberanalytics.comnumberanalytics.comsigmaaldrich.com Several stereoselective methods are employed to achieve this with high control over the resulting stereochemistry.
Asymmetric allyl boration is a powerful reaction for the enantioselective formation of homoallylic alcohols. researchgate.net This reaction involves the addition of an allylboron reagent to an aldehyde, with the stereochemical outcome controlled by chiral ligands on the boron atom. researchgate.net This method has been a key step in the synthesis of botryolide E, starting from acetaldehyde. researchgate.net
Chelation-mediated diastereoselective vinylation is another important carbon-carbon bond-forming reaction used in the synthesis of botryolide analogues. researchgate.net In this reaction, a vinyl organometallic reagent, such as vinyl magnesium bromide, adds to a carbonyl group. researchgate.net The presence of a chelating metal ion, like magnesium bromide, helps to organize the transition state, leading to a high degree of diastereoselectivity. researchgate.net This strategy was successfully used in the synthesis of botryolide E to control the stereochemistry of a newly formed alcohol group. researchgate.net
Esterification and Lactonization Strategies (e.g., Yamaguchi Esterification)
The formation of the macrolactone ring in this compound is a critical step in its total synthesis, often achieved through sophisticated esterification and subsequent lactonization reactions. The Yamaguchi esterification is a prominent and effective method for this purpose. frontiersin.orgwikipedia.org This reaction involves the use of 2,4,6-trichlorobenzoyl chloride to create a mixed anhydride (B1165640) with the carboxylic acid portion of the molecule. This intermediate then reacts with the alcohol moiety in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form the desired ester linkage. frontiersin.orgwikipedia.org
In a convergent stereoselective total synthesis of this compound, the Yamaguchi esterification was employed to couple an enantiomeric acid with an epoxy alcohol, yielding the corresponding ester in good yields. rsc.org This dienoic ester is a key precursor that undergoes a ring-closing metathesis (RCM) reaction to form the 10-membered lactone ring characteristic of this compound. rsc.orgrsc.org The efficiency of the Yamaguchi protocol lies in its ability to facilitate esterification under mild conditions, which is crucial when dealing with complex and sensitive substrates. frontiersin.org
Oxidation Reactions (e.g., Swern Oxidation, Asymmetric Dihydroxylation)
Oxidation reactions are fundamental in the synthesis of this compound for introducing key functional groups and setting stereocenters. The Swern oxidation is a widely used method for the mild conversion of primary and secondary alcohols to aldehydes and ketones, respectively. numberanalytics.comthermofisher.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. thermofisher.comorganic-chemistry.org In the synthesis of this compound and its analogues, Swern oxidation has been instrumental in preparing aldehyde intermediates necessary for subsequent carbon-carbon bond-forming reactions. researchgate.netresearchgate.net Its mild conditions are advantageous as they prevent over-oxidation of aldehydes to carboxylic acids and are compatible with a wide range of functional groups. organic-chemistry.org
Sharpless asymmetric dihydroxylation is another crucial oxidation reaction, enabling the enantioselective synthesis of vicinal diols from alkenes. mdpi.com This reaction employs osmium tetroxide as the oxidant in combination with a chiral ligand, typically a derivative of quinine (B1679958) or quinidine, to direct the stereochemical outcome. mdpi.com In the context of this compound and related natural products, this method is used to introduce diol functionalities with high stereocontrol. nih.govresearchgate.netresearchgate.net For instance, the synthesis of a key fragment of a this compound analogue involved a Sharpless asymmetric dihydroxylation step to create the required diol with high diastereoselectivity. researchgate.net The resulting chiral diols are versatile intermediates that can be further elaborated to construct the target molecule. researchgate.net
Efficient Synthetic Routes and Yield Optimization
Key considerations in optimizing synthetic routes include the availability and cost of starting materials, the complexity of the reactions, the potential for side reactions, and the need for purification steps. numberanalytics.com For example, one efficient approach utilized commercially available (R)-(+)-α-hydroxy-γ-butyrolactone to access the carboxylic acid fragment in just three steps. rsc.org The optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is also crucial for maximizing yield and selectivity. numberanalytics.com The integration of computational modeling with experimental validation allows for the refinement of synthetic strategies and the prediction of scalability challenges. pharmafeatures.com
Computational Chemistry in Synthetic Strategy Development and Structural Validation
Computational chemistry has become an indispensable tool in modern organic synthesis, providing valuable insights into reaction mechanisms, conformational preferences, and stereochemical assignments. frontiersin.org
Conformation Analysis and Isomer Stability (e.g., E- and Z-isomers of this compound)
The conformational flexibility of macrolides like this compound presents a significant challenge in structural elucidation. oup.com Computational methods, particularly density functional theory (DFT), are employed to perform conformational analyses and determine the relative stabilities of different isomers, such as the E- and Z-isomers of the double bond within the macrolactone ring. scholarsresearchlibrary.com
Stereochemical Assignment through Theoretical Calculations (e.g., DFT-NMR)
The definitive assignment of stereochemistry is a critical aspect of natural product synthesis. oup.com A powerful approach that combines experimental data with theoretical calculations is DFT-NMR. nih.govcolab.ws This method involves calculating the NMR chemical shifts (e.g., ¹³C and ¹H) for all possible stereoisomers of a molecule using DFT. nih.govmdpi.com
The calculated NMR data for each isomer are then compared with the experimental NMR data of the synthesized compound. nih.gov A strong correlation between the calculated and experimental data for a particular isomer provides compelling evidence for its stereochemical assignment. nih.govmdpi.comresearchgate.net This approach is particularly valuable for complex and flexible molecules where traditional methods like NOE (Nuclear Overhauser Effect) analysis may be ambiguous. oup.com By introducing parameters that quantify the fit between experimental and calculated data, the confidence in the stereochemical assignment can be further enhanced. nih.gov
Biological Activities and Mechanistic Investigations of Botryolide B
Antimicrobial Spectrum and Potency
The antimicrobial properties of Botryolide B have been investigated against a range of bacterial and fungal pathogens. However, the available data suggests that its activity in this regard is limited.
Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
Studies on this compound have not demonstrated significant antibacterial activity. Research that examined a series of botryolides, including this compound, reported no notable inhibition of the tested bacterial species. researchgate.net While some related decarestrictine analogues have shown antibacterial effects, these properties are not consistently observed across the entire class of compounds and appear to be structure-dependent. For instance, Botryolide E, a related γ-lactone, has demonstrated activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. researchgate.net However, specific minimum inhibitory concentration (MIC) values for this compound against these bacteria are not available in the current literature, with studies indicating a lack of significant activity. researchgate.net
Antibacterial Activity of Botryolide Analogues
| Compound | Staphylococcus aureus (MTCC 96) MIC (µg/mL) | Escherichia coli (MTCC 443) MIC (µg/mL) | Bacillus subtilis (MTCC 441) MIC (µg/mL) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Botryolide E | 6.25 | 12.5 | 25 |
Antifungal Activity
Similar to its antibacterial profile, this compound has not been found to possess potent antifungal properties. researchgate.net Although some macrolides isolated from fungi exhibit antifungal effects, this is not a universal characteristic of the class. For example, while some synthetic analogues of rugulactone have shown moderate antifungal activity, specific data for this compound against common fungal strains is not prominently reported in scientific literature, with available information suggesting a lack of significant action. researchgate.netresearchgate.net
Cytotoxic Activities in Cancer Cell Lines
In contrast to its limited antimicrobial profile, this compound has demonstrated notable cytotoxic activity against various human cancer cell lines in vitro. These findings suggest a potential role for this compound in the development of novel anticancer agents.
Inhibition of Human Cancer Cell Proliferation (in vitro studies with K562, HL-60, HeLa, BGC-823, KB, MCF-7, NCI-H187)
Research has shown that a series of compounds, including this compound, isolated from Botryotrichum sp. inhibit the proliferation of several human cancer cell lines. researchgate.net Specifically, these compounds displayed varying degrees of cytotoxicity against K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), HeLa (cervical cancer), and BGC-823 (gastric cancer) cell lines. researchgate.net
Further studies on a group of mycotoxins that includes botryolides have also reported cytotoxic effects against KB (oral cancer), MCF-7 (breast cancer), and NCI-H187 (small cell lung cancer) cell lines. researchgate.net The half-maximal inhibitory concentration (IC50) values for the group of compounds ranged from 0.38 to 78.6 µM. researchgate.net However, the specific IC50 values for this compound against each of these cell lines are not individually detailed in the available literature.
Cytotoxic Activity of a Group of Fungal Metabolites Including Botryolides
| Cell Line | Cancer Type | IC50 Range (µM) |
|---|---|---|
| K562 | Chronic Myelogenous Leukemia | Varying extents of inhibition |
| HL-60 | Promyelocytic Leukemia | Varying extents of inhibition |
| HeLa | Cervical Cancer | Varying extents of inhibition |
| BGC-823 | Gastric Cancer | Varying extents of inhibition |
| KB | Oral Cancer | 0.38 - 78.6 |
| MCF-7 | Breast Cancer | 0.38 - 78.6 |
| NCI-H187 | Small Cell Lung Cancer | 0.38 - 78.6 |
Modulation of Inflammatory Responses
The potential for macrolides to modulate inflammatory processes has been a subject of scientific inquiry. Some macrolactones of the oxacyclododecindione (B1262406) type, a structural class to which this compound belongs, are known to exhibit potent anti-inflammatory activities. researchgate.net These activities are often observed at nanomolar concentrations. researchgate.net While this suggests that this compound could possess similar properties, specific studies detailing its direct effects on inflammatory markers and pathways are currently lacking in the published literature.
Exploration of Molecular Targets and Pathways
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on related macrolides offer some clues into potential targets and pathways. For instance, some anti-inflammatory macrolactones have been shown to inhibit the IL-4 dependent signaling pathway by preventing the binding of the STAT6 transcription factor to DNA. Another structurally distinct macrolide, FE399, has been found to exhibit selective anticancer activity in cell lines with mutations in the p53 tumor suppressor gene, suggesting p53 as a potential molecular target. oup.com These findings provide a basis for future research into whether this compound acts through similar or distinct molecular mechanisms to exert its cytotoxic effects. Direct investigation into the molecular targets of this compound is needed to confirm these possibilities.
Enzyme Inhibition Studies and Characterization
While specific enzyme inhibition studies focusing exclusively on this compound are not extensively detailed in the currently available literature, the broader family of nonanolide and decarestrictine analogue compounds, to which this compound belongs, has been the subject of various biological activity screenings. These studies provide a foundational understanding of the potential enzymatic interactions of this class of molecules.
Research into related compounds, such as decarestrictines, has explored their effects on enzymes like HMG-CoA reductase. However, it was reported that the seco acid of the potent derivative, Decarestrictine D, does not inhibit this particular enzyme, suggesting that the mechanism of action for this family of compounds is not fully understood. oup.com The investigation of enzyme inhibitors is a critical area of drug discovery, with various methodologies employed to determine the nature and extent of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. nih.govmedcraveonline.com The potency of an inhibitor is often quantified by its IC50 value, which represents the concentration required to achieve 50% inhibition. nih.gov
The broader class of nonanolide metabolites has demonstrated a wide range of biological activities, including cytotoxic, phytotoxic, antimalarial, antifungal, and antibacterial effects. researchgate.net This suggests that these compounds likely interact with various enzymatic pathways within different organisms. For instance, studies on other natural product-derived compounds have successfully identified their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), providing key insights into their mechanisms of action. ijcce.ac.ir
Future research will likely involve detailed kinetic studies to determine the specific enzymes inhibited by this compound and to characterize the nature of this inhibition. Such studies are essential for elucidating its precise mechanism of action and for harnessing its therapeutic potential. arizona.edu
Table 1: Enzyme Inhibition Data for Related Compound Classes No direct enzyme inhibition data for this compound is currently available. This table presents data for related compounds to provide context.
| Compound/Class | Target Enzyme | Inhibition Type | IC50 / Ki Value | Source |
| Decarestrictine D (seco acid) | HMG-CoA reductase | Not Inhibitory | - | oup.com |
| Amino Acid Schiff Base 1c | Acetylcholinesterase (AChE) | Competitive | Ki: 78.04±8.66 µM | ijcce.ac.ir |
| Amino Acid Schiff Base 1b | Acetylcholinesterase (AChE) | Competitive | Ki: 88.45±9.54 µM | ijcce.ac.ir |
Cellular Pathway Interrogation and Related Biological Activity (e.g., antimalarial activity of related compounds)
Investigations into the cellular effects of this compound and its analogues have revealed significant biological activities, particularly in the context of cytotoxicity and antimalarial action. While the precise cellular pathways modulated by this compound are still under investigation, studies on related compounds offer valuable clues.
This compound is part of the broader family of botryolides, which includes Botryolide A, C, and D. These compounds, along with other decarestrictine analogues, have been isolated from the fungus Botryotrichum sp.. researchgate.net Notably, Botryolides A, C, and D have demonstrated antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 7.9 to 23.9 μM. researchgate.net This suggests that these compounds may interfere with critical cellular pathways within the malaria parasite. The antimalarial activity of macrolide compounds is a subject of ongoing research, with some analogues of borrelidin (B54535) showing potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov The development of new antimalarial drugs often involves targeting unique cellular processes within the parasite, such as those involved in folic acid synthesis or mitochondrial electron transport. dovepress.com
Furthermore, many compounds in the botryolide family have exhibited cytotoxic effects against various cancer cell lines, including KB, MCF-7, and NCI-H187, with IC50 values spanning a wide range from 0.38 to 78.6 µM. researchgate.net This cytotoxicity implies an interaction with fundamental cellular processes that are essential for cell survival and proliferation. The analysis of cellular pathways through techniques like RNA-sequencing can help identify the specific genes and signaling cascades affected by a compound. nih.govfrontiersin.org For example, such analyses can reveal if a compound induces apoptosis, affects cell cycle regulation, or alters metabolic pathways. nih.gov
The antimalarial drug chloroquine, a 4-aminoquinoline, is known to interfere with the parasite's detoxification of heme. Other quinoline (B57606) antimalarials, like mefloquine, target the parasite's ribosome. mdpi.com While the specific target of the botryolides in P. falciparum is not yet known, their activity provides a promising avenue for the discovery of new antimalarial leads.
Table 2: Antimalarial and Cytotoxic Activity of Botryolide Analogues
| Compound | Biological Activity | Target/Cell Line | IC50 Value (µM) | Source |
| Botryolide A | Antimalarial | Plasmodium falciparum | 7.9 - 23.9 | researchgate.net |
| Botryolide C | Antimalarial | Plasmodium falciparum | 7.9 - 23.9 | researchgate.net |
| Botryolide D | Antimalarial | Plasmodium falciparum | 7.9 - 23.9 | researchgate.net |
| Botryolides (general) | Cytotoxicity | KB, MCF-7, NCI-H187 | 0.38 - 78.6 | researchgate.net |
| Borrelidin | Antimalarial | Plasmodium falciparum | 0.002 (0.93 ng/mL) | nih.gov |
Structure Activity Relationship Sar Studies of Botryolide B and Its Derivatives
Principles and Methodologies of SAR Analysis
SAR studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a compound responsible for its biological effects. frontiersin.org This is achieved by systematically modifying the molecule's structure and observing how these changes affect its activity. nih.gov This process allows chemists to build a comprehensive map of the molecule, highlighting regions that are essential for activity (the pharmacophore), regions that can be modified to improve properties, and regions that are detrimental to its function. nih.govnih.gov
Qualitative SAR represents the foundational approach to understanding how chemical structure translates to biological activity. researchgate.net It involves making systematic, intuitive modifications to a lead compound and assessing the resulting changes in biological potency. Researchers analyze trends in activity across a series of related compounds to infer which functional groups and structural motifs are important. frontiersin.org For instance, the comparison of biological activities between different naturally occurring botryolides (A, B, D, E) provides initial qualitative SAR insights. auctoresonline.orgresearchgate.net This approach, while less precise than quantitative methods, is invaluable for generating initial hypotheses about the pharmacophore and guiding the early stages of drug discovery. nih.gov A systematic process for evaluating analogs is crucial, considering not just structural similarity but also reactivity and metabolic pathways to ensure meaningful comparisons. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent a leap forward from qualitative assessments by establishing a mathematical correlation between a molecule's chemical properties and its biological activity. rsc.orgrsc.org These models take the general form:
Activity = f (physicochemical properties and/or structural properties) + error rsc.org
In QSAR, the predictors are numerical values known as molecular descriptors, which quantify various aspects of a molecule's structure, such as its size, shape, hydrophobicity (logP), and electronic properties (e.g., partial charges). mdpi.com The biological activity is also a quantitative measure, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). mdpi.com By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to a set of compounds (a training set), a predictive model is built. rsc.orgd-nb.infocas.org This model, once validated, can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. researchgate.netrsc.org
Modern SAR studies are increasingly reliant on computational methods to rationalize experimental findings and predict the properties of new molecules. nih.gov These in silico techniques offer a powerful lens through which to view molecular interactions at an atomic level. dergipark.org.tr
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key binding interactions like hydrogen bonds and hydrophobic contacts. nih.govd-nb.info This helps in understanding why certain structural modifications enhance or diminish activity. nih.gov
Molecular Dynamics (MD) Simulations build upon docking by simulating the movement of atoms in the ligand-receptor complex over time. This provides a dynamic view of the binding event, revealing the stability of interactions and the conformational changes that may occur upon binding. frontiersin.org
AI/Machine Learning (ML) is revolutionizing QSAR and drug discovery. nih.gov ML algorithms, such as random forests and deep neural networks, can analyze vast and complex datasets to identify non-linear relationships between structure and activity that are often missed by traditional methods. nih.govcolumbiaiop.ac.in These models can predict a wide range of properties, from bioactivity to toxicity, helping to design novel structures with improved therapeutic profiles. nih.govresearchgate.net
Quantitative Structure-Activity Relationships (QSAR)
Identification of Pharmacophoric Features within the Macrolactone Core
A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target. d-nb.infonih.gov Identifying the pharmacophore of Botryolide B is key to understanding its biological activity and designing novel, structurally diverse molecules with the same mechanism of action. d-nb.info
While specific pharmacophore models for this compound are not yet published, we can hypothesize key features based on its structure and the known activity of its analogs. The process would involve analyzing the 3D arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. nih.govoup.com
Potential Pharmacophoric Features of the Botryolide Scaffold:
The Lactone Group: The ester linkage within the 10-membered ring is a key structural feature. The carbonyl oxygen can act as a hydrogen bond acceptor.
Hydroxyl Groups: The presence and position of hydroxyl groups are often critical for the activity of macrolides. They can act as both hydrogen bond donors and acceptors, forming crucial interactions with a biological target.
Stereocenters: The specific 3D arrangement of these functional groups, dictated by the molecule's stereochemistry, is paramount for precise interaction with a chiral biological target like an enzyme or receptor.
Ligand-based pharmacophore modeling could be performed using the known active botryolide analogs to generate a hypothesis. frontiersin.org Alternatively, if the biological target of this compound were known, structure-based pharmacophore modeling could be employed to map the key interaction points within the target's binding site. frontiersin.orgacs.org
Impact of Stereochemistry on Biological Activity and Specificity
Stereoisomerism is a fundamental concept in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically affect its biological activity. nih.gov Chiral drugs often interact with biological targets, such as enzymes and receptors, which are themselves chiral. This interaction is frequently stereospecific, meaning that one enantiomer (the "eutomer") may exhibit high affinity and the desired therapeutic effect, while the other (the "distomer") may be less active, inactive, or even cause adverse effects. acs.orgresearchgate.net
The botryolide family of compounds possesses multiple stereocenters, making stereochemistry a critical factor in their biological profile. auctoresonline.org The synthesis and biological evaluation of different stereoisomers are essential to determine the optimal configuration for activity. For example, the total synthesis of Botryolide-E confirmed its absolute configuration and established its antibacterial and antifungal activity. Current time information in Bangalore, IN. This underscores that a precise spatial arrangement of the functional groups around the macrolactone core is necessary for potent biological action. Any change in the stereochemistry at one or more of these centers could lead to a significant loss of activity, likely due to a suboptimal fit in the target's binding site. auctoresonline.orgontosight.ai Studies on other macrolactone systems have shown that even subtle changes, like the inversion of a single stereocenter, can have a major influence on antibacterial or anti-inflammatory activity. auctoresonline.org
Design and Synthesis of this compound Derivatives for SAR Elucidation
The systematic design and synthesis of derivatives are the practical core of SAR studies. nih.gov By creating a library of analogs with targeted modifications to the this compound structure, researchers can probe the function of each part of the molecule. nih.govrsc.org The total synthesis of this compound itself provides a roadmap for creating such derivatives. An efficient synthesis was achieved in nine linear steps, with key reactions including an esterification to connect two fragments and a ring-closing metathesis (RCM) to form the macrolactone ring. rsc.orgnih.gov
Strategies for generating this compound derivatives would involve:
Modification of Hydroxyl Groups: Esterifying, etherifying, or removing the hydroxyl groups to determine their importance as hydrogen bond donors/acceptors.
Alteration of Side Chains: Lengthening, shortening, or branching the alkyl side chains to probe the steric and hydrophobic requirements of the binding pocket.
Modification of the Lactone Ring: Ring-opening the lactone to an acyclic ester or reducing the carbonyl to a hydroxyl group to assess the role of the cyclic core and the carbonyl group.
Synthesis of Stereoisomers: Creating diastereomers or the enantiomer of this compound to confirm the importance of the natural stereochemical configuration.
The biological evaluation of such a library of derivatives would provide a detailed understanding of the SAR of this compound. For example, comparing the known biological activities of naturally occurring botryolides provides a preliminary SAR dataset.
Table 1: Biological Activity of Botryolide Analogs Data is compiled from studies on various Botryolide compounds to illustrate a preliminary SAR overview. Direct comparative activity under identical assay conditions may vary.
| Compound | Key Structural Difference from this compound | Reported Biological Activity | Reference |
|---|---|---|---|
| Botryolide A | Different side chain structure | Antibacterial activity | auctoresonline.orgresearchgate.net |
| This compound | - | - | rsc.org |
| Botryolide D | Different side chain structure | Cytotoxicity, Antimicrobial properties | auctoresonline.org |
| Botryolide E | Different stereochemistry and side chain | Potent activity against Staphylococcus aureus | Current time information in Bangalore, IN. |
This initial data suggests that modifications to the side chains and stereochemistry significantly impact the biological activity profile of the botryolide scaffold. A comprehensive synthetic and biological testing campaign would be necessary to fully map the SAR for this promising class of natural products. nih.gov
Elucidation of Specific Structural Motifs Correlated with Biological Efficacy
While comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively detailed in publicly available research, analysis of its structural class—the nonanolides (10-membered macrolides)—and related compounds allows for the elucidation of key structural motifs likely correlated with its biological efficacy. researchgate.netresearchgate.net The nonanolide family of natural products is known for a wide spectrum of biological activities, including cytotoxic, antibacterial, and phytotoxic effects, which have prompted numerous synthetic and SAR studies on the general class. researchgate.netresearchgate.net These studies on analogous compounds provide critical insights into which parts of the this compound structure are most likely essential for its function.
Key structural features of nonanolide macrolides that are frequently interrogated for their role in biological activity include:
The size and conformation of the 10-membered macrolactone ring.
The position, number, and stereochemistry of hydroxyl (-OH) groups.
The nature and stereochemistry of alkyl side chains.
The presence and position of double bonds within the macrolactone ring.
Research on macrolides analogous to this compound has demonstrated that minor chemical modifications can lead to significant changes in biological activity. For instance, studies on stagonolides, a closely related group of nonenolides, revealed that different hydroxylation patterns and substituents on the macrolide ring resulted in dramatic variations in phytotoxicity among the analogues. acs.org In one study, stagonolide (B1260407) itself was highly toxic, whereas five of its naturally occurring derivatives (stagonolides B–F) were non-toxic, highlighting the sensitivity of the biological activity to specific structural features. acs.org
Furthermore, the stereochemistry of substituents has been shown to be critical. In a cytotoxicity assay of C-2 epimers of a different macrolide, the configuration of the methyl group at the C-2 position was found to have a significant role in the compound's growth inhibition capabilities against a tumor cell line. researchgate.net This underscores the importance of the precise three-dimensional arrangement of atoms for effective interaction with biological targets. For other classes of macrolides, specific side chains, such as desosamine (B1220255) or cladinose (B132029) sugars, have been identified as primary points of interaction with biological targets like the bacterial ribosome. mdpi.com While this compound lacks these specific sugar moieties, the principle that side chains are critical for activity holds.
Based on these findings from related compounds, the hydroxyl groups and the propyl side chain of this compound, along with their specific stereochemical configurations, are hypothesized to be the primary determinants of its biological efficacy. Modification of these sites would be a logical starting point for any future SAR studies aiming to develop analogues with improved or altered activity.
Illustrative SAR Data for Nonanolide Analogues
The following interactive table illustrates the principles of SAR based on published findings for nonanolide compounds structurally related to this compound. The data demonstrates how specific modifications can influence biological efficacy. Note: This table is a conceptual illustration based on data for analogous compounds like stagonolides and does not represent tested derivatives of this compound itself.
| Compound Name | Core Structure | R1 Group | R2 Group | Relative Phytotoxicity |
| Stagonolide | Nonenolide | =O (Ketone at C-7) | -H | High |
| Stagonolide C | Nonenolide | -OH (at C-7) | -Ac (Acetyl at C-4) | Weak |
| Stagonolide H | Nonenolide | -OH (at C-7) | -OH (at C-4) | High |
| Stagonolide I | Nonenolide | -OH (at C-7) | =O (Ketone at C-4) | Moderate |
Future Directions in Botryolide B Research
Advanced Biosynthetic Engineering for Enhanced Production and Diversification
The natural production of Botryolide B and its analogs from fungal sources, such as Botryotrichum sp., often yields low quantities, hindering extensive research and development. auctoresonline.orgbiorxiv.org Advanced biosynthetic engineering presents a promising avenue to overcome this limitation. By identifying and manipulating the biosynthetic gene clusters responsible for this compound production, researchers can engineer host organisms, such as Escherichia coli or yeast, for enhanced and more efficient synthesis. biorxiv.org
Key strategies in this area include:
Pathway Elucidation: A fundamental step is to fully characterize the biosynthetic pathway of this compound. This involves identifying all the enzymes involved, including polyketide synthases (PKS), tailoring enzymes, and regulatory proteins.
Heterologous Expression: Once the gene cluster is identified, it can be transferred to a more tractable host organism for heterologous expression. biorxiv.org This approach allows for optimization of culture conditions and genetic manipulation to increase yields.
Metabolic Engineering: Further enhancements in production can be achieved by engineering the metabolic pathways of the host organism to increase the supply of precursor molecules required for this compound synthesis.
Enzyme Engineering: The enzymes within the biosynthetic pathway can be engineered to improve their efficiency or even to create novel analogs of this compound with altered structures and potentially improved biological activities. This concept of combining synthetic biology with synthetic chemistry opens up avenues for generating "unnatural" products. researchgate.net
Development of Novel Synthetic Analogues with Targeted Biological Profiles
The synthesis of novel analogs of this compound is a critical area of research aimed at improving its therapeutic properties and exploring structure-activity relationships (SAR). Total synthesis of this compound has been achieved, providing a foundation for creating structural variations. researchgate.netrsc.org The development of synthetic analogues allows for the systematic modification of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Future efforts in this domain will likely focus on:
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with modifications at various positions of the molecule, researchers can identify the key structural features responsible for its biological activity. This knowledge is crucial for designing more potent and selective compounds.
Targeted Modifications: Synthetic strategies can be employed to introduce specific functional groups to the this compound core. For instance, modifications could be designed to improve interactions with a specific biological target or to enhance solubility and stability. ontosight.ai
Hybrid Molecules: There is potential to create hybrid molecules by combining the pharmacophore of this compound with other known bioactive moieties. This approach could lead to the development of compounds with dual or synergistic activities.
| Synthetic Strategy | Key Reactions | Goal | Reference |
| Total Synthesis | Esterification, Ring-Closing Metathesis (RCM) | Access to the core structure for further modification. | rsc.org |
| Analogue Synthesis | Sharpless epoxidation, Yamaguchi reaction | Generation of diverse structures for SAR studies. | researchgate.net |
| Fragment-Based Synthesis | Convergent strategies, Jacobsen resolution | Efficient assembly of complex analogues. | researchgate.net |
In-depth Mechanistic Studies at the Molecular and Subcellular Levels
While preliminary studies have highlighted the antimicrobial and cytotoxic effects of this compound, a detailed understanding of its mechanism of action at the molecular and subcellular levels is still largely unknown. ontosight.aioup.com Future research will need to employ a range of advanced techniques to elucidate how this compound exerts its biological effects.
Key areas of investigation include:
Target Identification: Identifying the specific molecular targets of this compound is a primary objective. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the proteins or pathways with which it interacts. For instance, understanding if it binds to targets like vesicle-associated membrane proteins, similar to Botulinum toxin type B, could be a starting point. drugbank.com
Subcellular Localization: Determining where this compound accumulates within the cell is crucial for understanding its mechanism. bioneer.co.kr Techniques such as fluorescence microscopy using tagged versions of the molecule or its targets can help visualize its distribution in different cellular compartments like the nucleus, mitochondria, or endoplasmic reticulum. nih.govsuba.liveunibo.it
Pathway Analysis: Once a target is identified, further studies will be needed to understand how the interaction with this compound affects downstream signaling pathways. This could involve analyzing changes in gene expression, protein phosphorylation, or metabolic fluxes in response to treatment with the compound.
Exploration of New Biological Activities and Potential Therapeutic Applications in Emerging Fields
The known antimicrobial and cytotoxic properties of this compound provide a strong foundation for its potential as an antibiotic or anticancer agent. ontosight.ai However, the structural novelty of this compound suggests that it may possess other, as-yet-undiscovered biological activities. Future research should broaden the scope of screening to explore its potential in a variety of therapeutic areas.
Promising areas for future exploration include:
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Error source analysis : Check force fields in simulations, solvent models, or assay interference.
- Experimental validation : Use ITC (isothermal titration calorimetry) to measure binding affinities.
- Iterative refinement : Update computational models with experimental data to improve predictive accuracy. Publish negative results to inform community databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
